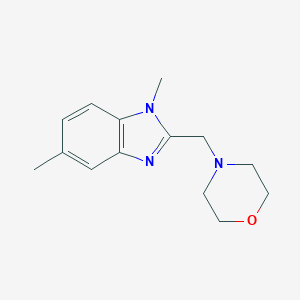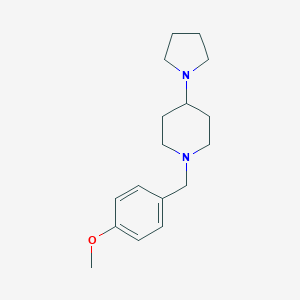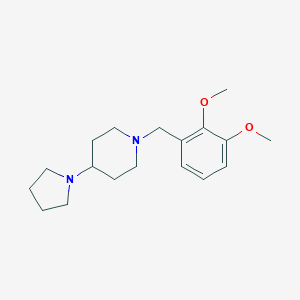![molecular formula C16H26N2O3 B247036 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as BAM-22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM-22 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4).
Wirkmechanismus
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide acts as a positive allosteric modulator of the M4 receptor, which means it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. M4 receptors are predominantly expressed in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to enhance the activity of M4 receptors in the striatum, leading to an increase in dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, leading to improved cognitive function and reduced symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its specificity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide on the brain and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of more potent and selective M4 PAMs that may have greater therapeutic potential. Another area of interest is the study of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide and its potential for the treatment of neurodegenerative diseases.
Synthesemethoden
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyphenylacetic acid with butyl lithium to form the corresponding lithium salt, followed by the reaction with methyl iodide to form the methyl ester. The methyl ester is then reduced with lithium aluminum hydride to form the primary alcohol, which is then converted to the corresponding bromide. The bromide is reacted with N-butyl-N-methylamine to form 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of M4 receptors, which are known to play a crucial role in the regulation of dopamine release in the brain. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
Produktname |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4/h10-12H,5-9H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
BAEAAVLSUZLUEP-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)



